N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . Additionally, the Williamson ether synthesis can be employed, where ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to yield the crude product, which is then recrystallized from water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are typical substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation with Br2/FeBr3, nitration with HNO3/H2SO4.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its analgesic and antipyretic effects, similar to compounds like phenacetin.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act on sensory tracts of the spinal cord, exerting analgesic effects. Additionally, it can influence the brain’s temperature set point, providing antipyretic effects . The compound’s exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.
Etonitazepyne (N-pyrrolidino etonitazene): A benzimidazole derivative with potent opioid effects.
Methacetin (N-(4-methoxyphenyl)acetamide): Used in various pharmacological studies.
Uniqueness
N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-8-6-13(7-9-15)11-17-16(19)14-5-4-10-18(12-14)23(2,20)21/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBXWMSWWJDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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